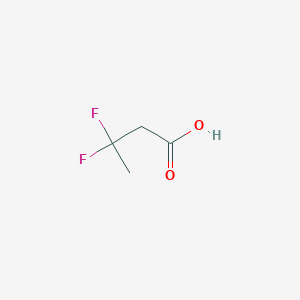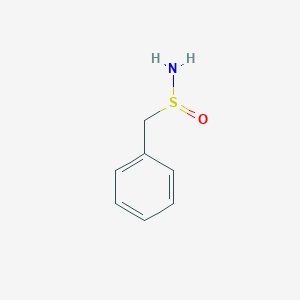
Phenylmethanesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethanesulfinamide is a chemical compound with the CAS Number: 112599-81-2 . It has a molecular weight of 155.22 . The IUPAC name for this compound is phenylmethanesulfinamide .
Synthesis Analysis
A new synthetic approach to phenylmethanesulfonamide derivatives was based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide . The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene gave a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide .Molecular Structure Analysis
The molecular structure of (S)-phenylmethanesulfinamide contains a total of 19 bonds; 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonamide .Physical And Chemical Properties Analysis
Phenylmethanesulfinamide is a powder with a melting point between 124-128 degrees Celsius . It is stored at a temperature of -10 degrees Celsius .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Phenylmethanesulfinamide has been studied for its involvement in cycloaddition reactions. N-Sulfinylsulfonamides reacted with ketenimines in ether to form unstable cycloadducts, which were hydrolyzed to N,N′-disubstituted amidine derivatives. This reaction highlights the potential of phenylmethanesulfinamide in facilitating complex organic synthesis processes (Minami, Takimoto, & Agawa, 1975).
Synthesis of New Polyamides
Another application is in the synthesis of new polyamides. A study demonstrated the use of bis[4-(4-aminophenoxy)phenyl]diphenylmethane, related to phenylmethanesulfinamide, in preparing new polyamides with moderate to high inherent viscosities. These polymers showed amorphous properties and high thermal stability, indicating the potential of phenylmethanesulfinamide derivatives in polymer science (Liaw, Liaw, & Yang, 1999).
Organophosphorus Pesticides Separation
Phenylmethanesulfinamide derivatives have also been explored in chromatography for the separation of organophosphorus pesticides. Nano-liquid chromatography with UV detection, using phenyl columns, demonstrated effective separation of various pesticides, showcasing the utility of phenylmethanesulfinamide-related compounds in analytical chemistry (Buonasera et al., 2009).
Development of N-Protected-β-Sulfinyl-enamines
Research on the C-sulfinylation of enamides and enecarbamates using phenylsulfinate compounds, related to phenylmethanesulfinamide, led to the preparation of N-protected-beta-sulfinylenamines. This method highlights the role of phenylmethanesulfinamide derivatives in the synthesis of complex organic compounds with potential pharmaceutical applications (Li et al., 2010).
Volatile Organic Compound Production in Cell Cultures
Methylsulfinylmethane, a compound related to phenylmethanesulfinamide, was used to study the production of volatile organic compounds (VOCs) in cultured human cells. This research indicates the potential of phenylmethanesulfinamide derivatives in biological studies, particularly in understanding cell metabolism and VOC production (Li et al., 2016).
Safety and Hazards
Phenylmethanesulfinamide is classified as having acute toxicity, both oral and through inhalation . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical advice should be sought immediately .
Propiedades
IUPAC Name |
phenylmethanesulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDZTPQQLLBYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethanesulfinamide | |
CAS RN |
112599-81-2 |
Source


|
| Record name | phenylmethanesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2725032.png)
![N-[(1S)-1-(5-Chlorothiophen-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2725034.png)
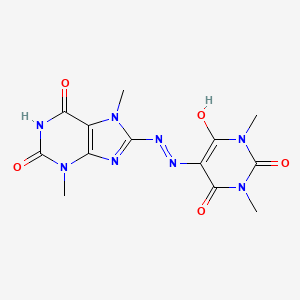
![6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one](/img/structure/B2725040.png)
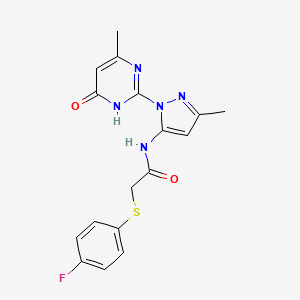

![7-butyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725043.png)
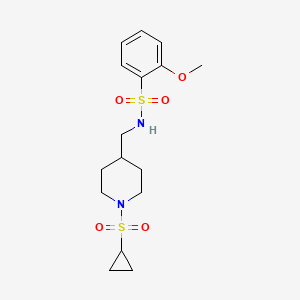

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2725050.png)
![Ethyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2725052.png)
![(Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2725053.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725054.png)
